molecular formula C8H14ClF2NO2 B1529576 Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride CAS No. 1408229-33-3

Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride

Cat. No.: B1529576
CAS No.: 1408229-33-3
M. Wt: 229.65 g/mol
InChI Key: XQTUQDUUXWJROO-NUBCRITNSA-N
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Description

Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride is a useful research compound. Its molecular formula is C8H14ClF2NO2 and its molecular weight is 229.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Application in Natural Product Analysis

Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride has relevance in the study of natural products, particularly in fruits of the Citrus genus. For example, compounds derived from L-proline metabolism, such as N-methyl-L-proline and 4-hydroxy-L-prolinebetaine, have been identified in fruits and seeds of Bergamot (Citrus bergamia Risso et Poit), contributing to the understanding of the chemical composition of these fruits (Servillo et al., 2011).

2. Exploration in Medicinal Chemistry and Biochemistry

Fluorinated proline derivatives, including those similar to this compound, have diverse applications in medicinal chemistry and structural biochemistry. They are utilized to tailor proline's distinct conformational and dynamical properties, which is significant for understanding protein stability and folding (Hofman et al., 2019).

3. Contribution to Green Chemistry

The catalytic properties of L-proline derivatives are investigated in green chemistry. For instance, L-proline has been used as a catalyst in the synthesis of various 4H-benzo[b]pyran derivatives, offering an environmentally friendly approach to chemical synthesis (Balalaie et al., 2006).

4. Role in Heterogeneous Organocatalysis

In the field of organocatalysis, derivatives of L-proline, including this compound, have been explored for their potential as catalysts. Such research contributes to the development of more efficient and selective catalytic processes (Calogero et al., 2011).

Safety and Hazards

The safety information for Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride is not available in the search results .

Properties

IUPAC Name

methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-7(2)5(6(12)13-3)11-4-8(7,9)10;/h5,11H,4H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTUQDUUXWJROO-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCC1(F)F)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](NCC1(F)F)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.